molecular formula C22H26ClN3O4 B12715838 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- CAS No. 132634-46-9

2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)-

Cat. No.: B12715838
CAS No.: 132634-46-9
M. Wt: 431.9 g/mol
InChI Key: XZCLQIAOXQXJGJ-QKKBWIMNSA-N
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Description

2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- is a complex organic compound that belongs to the class of benzoxazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- typically involves multi-step organic reactions. The starting materials often include substituted benzoxazolones and piperazine derivatives. The reaction conditions may involve:

    Catalysts: Commonly used catalysts include acids or bases to facilitate the reaction.

    Solvents: Organic solvents such as dichloromethane or ethanol are often used.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Benzoxazolone: The parent compound with similar structural features.

    5-Chloro-2(3H)-benzoxazolone: A chlorinated derivative with comparable properties.

    6-(1-Hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)-3-methyl-2(3H)-benzoxazolone: A closely related compound with slight structural variations.

Uniqueness

The uniqueness of 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

132634-46-9

Molecular Formula

C22H26ClN3O4

Molecular Weight

431.9 g/mol

IUPAC Name

5-chloro-6-[(1R,2S)-1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C22H26ClN3O4/c1-14(21(27)15-12-20-18(13-16(15)23)24(2)22(28)30-20)25-8-10-26(11-9-25)17-6-4-5-7-19(17)29-3/h4-7,12-14,21,27H,8-11H2,1-3H3/t14-,21-/m0/s1

InChI Key

XZCLQIAOXQXJGJ-QKKBWIMNSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC2=C(C=C1Cl)N(C(=O)O2)C)O)N3CCN(CC3)C4=CC=CC=C4OC

Canonical SMILES

CC(C(C1=CC2=C(C=C1Cl)N(C(=O)O2)C)O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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